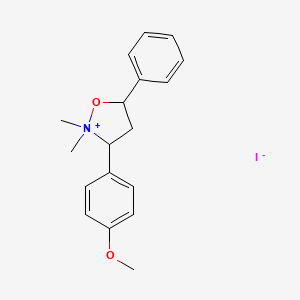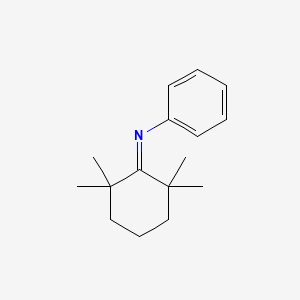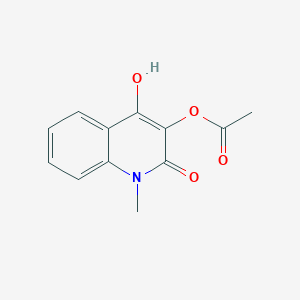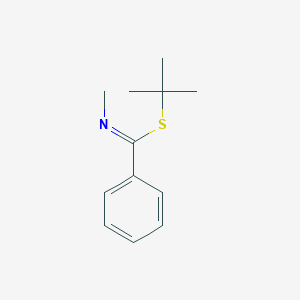![molecular formula C15H12O2 B14386149 2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl- CAS No. 88241-67-2](/img/structure/B14386149.png)
2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl-, also known as 4-phenylcinnamic acid, is an organic compound with the molecular formula C15H12O2. This compound is characterized by the presence of a biphenyl group attached to a propenoic acid moiety. It is a derivative of cinnamic acid and is known for its applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- typically involves the reaction of 4-bromobiphenyl with acrylic acid in the presence of a palladium catalyst. This reaction is known as the Heck reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis. The reaction conditions usually involve heating the reactants in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures (around 100-150°C) under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of 2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce the compound on a large scale.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the double bond.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学研究应用
2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.
相似化合物的比较
Similar Compounds
Cinnamic Acid: A closely related compound with a similar structure but lacking the biphenyl group.
Phenylacrylic Acid: Another related compound with a phenyl group attached to the propenoic acid moiety.
Uniqueness
The presence of the biphenyl group in 2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- imparts unique chemical and physical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.
属性
CAS 编号 |
88241-67-2 |
|---|---|
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
(Z)-3-(4-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8- |
InChI 键 |
DMJDEZUEYXVYNO-FLIBITNWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[Diethyl(fluoro)silyl]propan-1-amine](/img/structure/B14386112.png)
![1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B14386114.png)
![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)






![1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole](/img/structure/B14386172.png)
